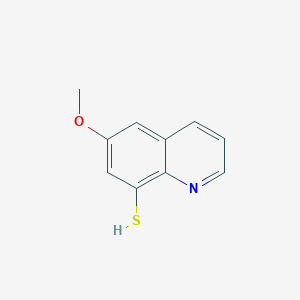

6-Methoxyquinoline-8-thiol

Description

Structure

3D Structure

Properties

CAS No. |

24186-85-4 |

|---|---|

Molecular Formula |

C10H9NOS |

Molecular Weight |

191.25 g/mol |

IUPAC Name |

6-methoxyquinoline-8-thiol |

InChI |

InChI=1S/C10H9NOS/c1-12-8-5-7-3-2-4-11-10(7)9(13)6-8/h2-6,13H,1H3 |

InChI Key |

VZWQKHDYKKWWNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)S |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxyquinoline 8 Thiol and Its Derivatives

De Novo Synthetic Approaches to the 6-Methoxyquinoline (B18371) Core

The foundational step in producing the target compound is the assembly of the bicyclic quinoline (B57606) structure bearing a methoxy (B1213986) group at the C-6 position. Classical named reactions are frequently employed for this purpose.

The Skraup reaction, first reported by Zdenko Hans Skraup in 1880, remains a fundamental and widely used method for the synthesis of quinolines. wikipedia.org The classic reaction involves the condensation of an aromatic amine with glycerol (B35011) in the presence of a dehydrating agent, typically concentrated sulfuric acid, and an oxidizing agent. wikipedia.orgorganic-chemistry.orgnih.gov

In the synthesis of 6-methoxyquinoline, the corresponding substituted aniline (B41778), p-anisidine (B42471) (4-methoxyaniline), is used as the aromatic amine component. The reaction mechanism proceeds through several key stages:

Dehydration of Glycerol: Sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. nih.govgoogle.com

Michael Addition: The aromatic amine (p-anisidine) undergoes a conjugate (Michael) addition to the acrolein. nih.gov

Cyclization and Dehydration: The intermediate then undergoes an acid-catalyzed cyclization followed by dehydration to form a 1,2-dihydroquinoline (B8789712) derivative. nih.govgoogle.com

Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic 6-methoxyquinoline. The oxidizing agent is often nitrobenzene (B124822) or arsenic acid. wikipedia.orggoogle.com To control the often vigorous and exothermic nature of the reaction, moderators like ferrous sulfate (B86663) are commonly added. wikipedia.orgnih.gov

A specific implementation of this method is detailed in the following table, based on a patented synthetic process. google.com

Table 1: Representative Skraup Synthesis of 6-Methoxyquinoline

| Reactant/Reagent | Role | Molar Ratio/Conditions |

|---|---|---|

| p-Anisidine | Aromatic Amine | 1 part |

| Glycerol | Acrolein Precursor | 4.3 - 4.5 parts |

| p-Methoxy Nitrobenzene | Oxidizing Agent | 0.50 - 0.54 part |

| Concentrated Sulfuric Acid | Dehydrating Agent & Catalyst | Added slowly |

| Ferrous Sulfate | Moderator | 0.20 - 0.25 part |

| Boric Acid | Moderator | 1.0 - 1.3 parts |

| Reaction Conditions | Heating at 140°C for 8-8.5 hours |

Data sourced from patent CN103804289A. google.com

Direct de novo synthesis of 6-methoxyquinoline-8-thiol is not a standard approach. Instead, synthetic strategies adapt the initial ring-forming reaction to install a functional group at the C-8 position that can later be converted into a thiol. A key adaptation of the Skraup synthesis involves using a differently substituted aniline precursor.

To achieve substitution at the C-8 position, 4-methoxy-2-nitroaniline (B140478) is used as the starting material instead of p-anisidine. colab.ws The Skraup reaction with glycerol proceeds as described above, but the presence of the ortho-nitro group on the aniline directs the cyclization to yield 6-methoxy-8-nitroquinoline. colab.ws This nitro-substituted quinoline is a critical precursor, as the nitro group serves as a chemical handle for the eventual introduction of the thiol moiety. The synthesis of this precursor is a two-step process starting from the Skraup reaction, followed by reduction of the nitro group to 6-methoxyquinolin-8-amine using reducing agents like tin(II) chloride (SnCl₂). colab.ws

Functional Group Interconversions and Post-Synthetic Modification

Once the 6-methoxyquinoline core with a functional group at the C-8 position is synthesized, the next phase involves targeted chemical transformations to install the thiol group and create various derivatives.

The conversion of the versatile 8-amino-6-methoxyquinoline (B117001) intermediate into the target this compound is a crucial functional group interconversion. A well-established method for converting aromatic amines to thiols is the Leuckart thiophenol reaction. organic-chemistry.orgwikipedia.org This procedure involves:

Diazotization: The primary aromatic amine, 8-amino-6-methoxyquinoline, is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt.

Reaction with Xanthate: The resulting diazonium salt is then reacted with a sulfur-based nucleophile, typically potassium ethyl xanthate. organic-chemistry.org This forms an aryl xanthate intermediate.

Hydrolysis: The aryl xanthate is subsequently hydrolyzed under basic conditions to yield the final aryl thiol, this compound. organic-chemistry.orgwikipedia.org

An alternative strategy involves converting the 8-amino group into a good leaving group, such as a halide (e.g., 8-chloro- or 8-bromo-6-methoxyquinoline), via the Sandmeyer reaction. This halo-derivative can then undergo nucleophilic substitution with a sulfur source, such as thiourea (B124793) followed by hydrolysis, to furnish the thiol. nih.gov

The thiol group in this compound is nucleophilic and can readily participate in substitution reactions to form a variety of derivatives. A common derivatization is S-alkylation, where the thiol is treated with an alkyl halide (e.g., ethyl iodide, butyl iodide) in the presence of a base to form the corresponding thioether. nih.gov

Furthermore, the precursor 8-amino-6-methoxyquinoline is itself a nucleophile and can be derivatized. For instance, it can be reacted with substituted halides to form N-alkylated or N-acylated products, demonstrating the versatility of this intermediate in creating a library of compounds. colab.ws

Table 2: Examples of Nucleophilic Substitution for Derivatization

| Starting Material | Reagent | Product Type | Reaction Type |

|---|---|---|---|

| This compound | Alkyl Halide (e.g., Ethyl Iodide) | 8-(Ethylthio)-6-methoxyquinoline | S-Alkylation |

| 8-Amino-6-methoxyquinoline | Chloroacetyl Chloride | 2-Chloro-N-(6-methoxyquinolin-8-yl)acetamide | N-Acylation |

| 8-Amino-6-methoxyquinoline | 1-Iodo-4-phthalimidopentane | 6-Methoxy-8-(4-phthalimidopentylamino)quinoline | N-Alkylation |

Reaction examples are analogous or directly reported for the specified precursors. colab.wsnih.gov

The functional groups on the this compound molecule can undergo various oxidation and reduction transformations. The thiol group is particularly susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted into several higher oxidation states:

Disulfides: Mild oxidation can lead to the formation of the corresponding disulfide, bis(6-methoxyquinolin-8-yl) disulfide.

Sulfonic Acids: Stronger oxidation can convert the thiol group into a sulfonic acid (-SO₃H).

The methoxy group (-OCH₃) is generally stable to oxidation but can be cleaved to a hydroxyl group (-OH) under harsh, acidic conditions (e.g., refluxing with hydrobromic acid), a process known as demethylation.

Advanced Coupling Reactions in this compound Derivative Synthesis

The synthesis of derivatives based on the this compound scaffold leverages a variety of advanced organic chemistry reactions. These methodologies enable the precise modification of the core structure, facilitating the development of new compounds with tailored properties. Key strategies include creating new carbon-carbon bonds, introducing functional groups through multi-component reactions, building complex hybrid molecules via click chemistry, and preparing structural analogs through thionation.

Suzuki Cross-Coupling for C-C Bond Formation on Quinoline Scaffold

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon (C-C) bonds, particularly in the synthesis of complex molecules for medicinal chemistry. nih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.

For the 6-methoxyquinoline scaffold, this methodology allows for the introduction of a wide range of substituents, such as aryl, heteroaryl, or alkyl groups, at specific positions on the quinoline ring. The process would first require the synthesis of a halogenated (e.g., bromo- or iodo-) 6-methoxyquinoline derivative. This halogenated intermediate can then undergo Suzuki coupling with a suitable boronic acid. The modular nature of this reaction is a significant advantage, as it allows for the systematic variation of the substituent, which is crucial for structure-activity relationship (SAR) studies. The efficient preparation of heterocyclic building blocks using this method is a key strategy in constructing druglike molecules. nih.gov

Mannich-Type Reactions and Multi-Component Approaches

The Mannich reaction is a classic multi-component reaction that forms a β-amino-carbonyl compound, known as a Mannich base. In the context of the quinoline scaffold, a modified version of this reaction is particularly useful. 8-Hydroxyquinoline (B1678124), a close analog of this compound, is an effective substrate for this transformation. nih.gov The reaction involves an amine, an aldehyde (commonly formaldehyde), and a compound with an acidic proton. mdpi.com

In this case, the quinoline ring itself provides the active hydrogen at the C-7 position, adjacent to the hydroxyl or thiol group at C-8. nih.gov The reaction proceeds by condensing a primary or secondary amine with formaldehyde (B43269) to form an electrophilic Eschenmoser-like salt, which then undergoes electrophilic aromatic substitution onto the electron-rich quinoline ring at the C-7 position. This one-pot reaction is highly efficient for producing 7-aminoalkylated quinoline derivatives. A wide variety of primary and secondary amines can be used, leading to a diverse library of derivatives. mdpi.com

Table 1: Examples of Amines Used in Mannich Reactions with Quinoline Scaffolds

| Amine Component | Resulting Substituent at C-7 |

|---|---|

| Piperidine | Piperidin-1-ylmethyl |

| Morpholine | Morpholin-4-ylmethyl |

| Thiomorpholine | Thiomorpholin-4-ylmethyl |

| Pyrrolidine | Pyrrolidin-1-ylmethyl |

This table illustrates amines commonly used in Mannich reactions with 8-hydroxyquinoline, a representative scaffold. mdpi.com

Click Chemistry and Hybrid Scaffold Construction (e.g., Ugi-azide Reaction Analogs)

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most well-known example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov These reactions are exceptionally useful for linking different molecular fragments to construct complex, hybrid scaffolds.

For a molecule like this compound, the thiol group (-SH) is a prime handle for certain types of click reactions. Specifically, the thiol-ene reaction, which involves the radical-initiated addition of a thiol to an alkene, provides a robust method for covalently linking the quinoline scaffold to other molecules containing a double bond. researchgate.net This reaction is known for its high efficiency and can be initiated by light or heat. researchgate.net By functionalizing other molecules of interest with an alkene, they can be "clicked" onto the this compound core.

Furthermore, multi-component reactions that embody the principles of click chemistry, such as Ugi-azide reaction analogs, can be employed. These reactions combine multiple starting materials in a single step to create complex products, offering a highly efficient route to novel chemical entities. An azide-functionalized quinoline could react with an isocyanide, a carboxylic acid, and an aldehyde to rapidly assemble a complex hybrid molecule.

Coordination Chemistry of 6 Methoxyquinoline 8 Thiol and Its Metal Complexes

Synthesis and Structural Characterization of Metal Complexes

Spectroscopic Elucidation of Coordination Geometries

Electronic Absorption (UV-Vis) and Photoluminescence Studies

The electronic spectra of metal complexes with quinoline-8-thiol are characterized by intense absorption bands. For instance, cyclometalated platinum(II) complexes with quinoline-8-thiol absorb strongly in the visible region. researchgate.net These complexes are known to be chromophores that can emit light in the deep-red spectral region. researchgate.net

Table 1: Photophysical Properties of a Representative Platinum(II) Complex with Quinoline-8-thiol

| Property | Value | Conditions |

|---|---|---|

| Emission Maximum (λem) | 675-740 nm | Deoxygenated Organic Solvents, Room Temp. |

| Quantum Yield (Φ) | up to 0.82% | Deoxygenated Organic Solvents, Room Temp. |

| Lifetime (τ) | up to 5.3 µs | Deoxygenated Organic Solvents, Room Temp. |

| Singlet Oxygen Yield | up to 90% | Air-Saturated Solutions |

Data sourced from studies on cyclometalated Platinum(II) complexes. researchgate.net

Nuclear Magnetic Resonance (NMR) for Solution State Structure (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a fundamental tool for elucidating the structure of these complexes in solution. For diamagnetic complexes, such as those with Zn(II) or Cd(II), ¹H and ¹³C NMR spectra provide detailed information about the ligand environment upon coordination. nih.gov Chemical shifts of the quinoline (B57606) protons and carbons are typically displaced upon binding to a metal ion. Techniques like COSY and HSQC can be used to assign the complex spin systems of the ligand framework. researchgate.netmdpi.com For paramagnetic complexes, NMR can still provide structural insights, although the signals are often broadened and significantly shifted. nih.gov

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of the synthesized complexes and to study their fragmentation patterns. Techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are commonly used. researchgate.net The mass spectrum provides the mass-to-charge ratio (m/z) of the parent molecular ion, confirming the stoichiometry of the complex, such as the number of ligands per metal ion. researchgate.netnih.gov Fragmentation analysis can reveal the successive loss of ligands or parts of the ligand, which helps in confirming the structure of the complex. researchgate.net

Electrochemical Properties and Redox Behavior of Metal Complexes

The electrochemical behavior of metal complexes reveals information about their redox activity and electronic structure.

Cyclic Voltammetry (CV) for Oxidation and Reduction Processes

Cyclic voltammetry (CV) is a key technique used to study the oxidation and reduction processes of metal complexes. acs.org The voltammograms of metal-quinoline-thiolate complexes can show reversible or irreversible redox waves corresponding to metal-centered (e.g., Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺) or ligand-centered electron transfer processes. mdpi.com For instance, in iron complexes of related 8-hydroxyquinoline (B1678124) derivatives, CV measurements revealed reversible processes for the Fe(III)/Fe(II) redox pair. mdpi.com The scan rate dependence of the peak currents can be used to determine if the redox process is diffusion-controlled. mdpi.com An electrochemical method has also been developed for the direct C3-thiolation of quinoline compounds, which utilized cyclic voltammetry to study the reaction mechanism. rsc.org

Analysis of Electronic Transitions and Redox States

The formal potentials obtained from CV studies provide thermodynamic information about the redox states of the complex. mdpi.com For example, the redox potential of a metal-centered process is sensitive to the donor atoms of the ligand. The sulfur atom in the thiolate is a soft donor, which can stabilize lower oxidation states of soft metal ions. The analysis of the voltammograms, including the peak separation and current ratios, helps in understanding the kinetics and reversibility of the electron transfer steps. mdpi.comchemmethod.com In some cases, no standalone redox processes are observed for the ligand itself within the monitored potential range, indicating that the observed waves are due to the metal center being influenced by the coordinated ligand. mdpi.com

Theoretical Frameworks in Metal Complex Stability

Hard-Soft Acid-Base (HSAB) Theory Applications to Metal-Ligand Binding

The Hard-Soft Acid-Base (HSAB) theory, introduced by Ralph Pearson, is a qualitative concept that helps in understanding and predicting the stability of metal complexes. tamu.eduwikipedia.org It classifies metal ions (Lewis acids) and ligands (Lewis bases) as either "hard," "soft," or "borderline." wikipedia.orglibretexts.org Hard acids are typically small, highly charged, and not easily polarizable, while soft acids are larger, have a lower charge, and are more polarizable. wikipedia.org Similarly, hard bases are small, highly electronegative, and have low polarizability, whereas soft bases are larger, less electronegative, and highly polarizable. fiveable.me The central tenet of HSAB theory is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases, leading to more stable complexes. tamu.eduwikipedia.org

6-Methoxyquinoline-8-thiol is a bidentate ligand, meaning it has two donor atoms that can coordinate with a metal ion. These donor atoms are the nitrogen of the quinoline ring and the sulfur of the thiol group.

Nitrogen Donor: The nitrogen atom in the quinoline ring is generally considered a borderline base, capable of coordinating with a range of metal ions.

Sulfur Donor (Thiolate): The thiol group (-SH) can deprotonate to form a thiolate (-S⁻), which is a classic soft base. numberanalytics.com The sulfur atom is large and its electrons are easily polarized.

Due to the presence of the soft sulfur donor, this compound as a ligand would be classified as a soft base. According to the HSAB principle, it would be expected to form highly stable complexes with soft metal ions.

Table 1: Classification of Metal Ions According to HSAB Theory

| Classification | Metal Ions |

|---|---|

| Hard Acids | H⁺, Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Cr³⁺, Fe³⁺, Co³⁺ |

| Soft Acids | Cu⁺, Ag⁺, Au⁺, Hg₂²⁺, Hg²⁺, Pd²⁺, Pt²⁺ |

| Borderline Acids | Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pb²⁺ |

Based on this, this compound would form its most stable complexes with soft acids like Ag⁺, Hg²⁺, and Pd²⁺. The interaction between the soft sulfur donor and these soft metal ions would be predominantly covalent in nature. tamu.edu Conversely, its complexes with hard acids like Ca²⁺ or Al³⁺ would be expected to be significantly less stable. For borderline acids such as Cu²⁺ and Ni²⁺, the stability of the complex would depend on a combination of factors, including the chelate effect and ligand field stabilization energy. libretexts.org

Ligand Field Theory Considerations

Ligand Field Theory (LFT) is an extension of crystal field theory and molecular orbital theory that describes the bonding and electronic structure of coordination complexes. wikipedia.orglibretexts.org It focuses on the interactions between the d-orbitals of the central metal ion and the orbitals of the surrounding ligands. These interactions cause the d-orbitals, which are degenerate (of equal energy) in a free metal ion, to split into different energy levels. libretexts.orglibretexts.org The magnitude of this splitting (Δ) and the resulting electronic configuration have profound effects on the spectroscopic, magnetic, and stability properties of the complex. numberanalytics.com

For a metal complex of this compound, LFT would consider the coordination geometry and the nature of the donor atoms. Assuming an octahedral geometry, where two ligands coordinate to a metal center, the nitrogen and sulfur atoms would create a specific ligand field.

The strength of the ligand field created by the donor atoms determines the magnitude of the d-orbital splitting. Ligands are arranged in the spectrochemical series based on their ability to cause d-orbital splitting. Ligands with donor atoms like sulfur are typically considered weak-field ligands, leading to a smaller Δ value. researchgate.net This often results in high-spin complexes, where electrons occupy the higher energy d-orbitals before pairing up in the lower energy orbitals.

The electronic spectra of such complexes would be expected to show d-d transitions, which correspond to the energy required to promote an electron from a lower to a higher d-orbital. numberanalytics.com The energy of these transitions is directly related to the ligand field splitting parameter, Δ.

The magnetic properties of the complexes are also dictated by the d-electron configuration as described by LFT. rsc.org For instance, a high-spin complex with unpaired electrons would be paramagnetic, while a low-spin complex where all electrons are paired would be diamagnetic. numberanalytics.com

Without specific experimental data such as UV-Vis spectra or magnetic susceptibility measurements for metal complexes of this compound, any discussion on Ligand Field Theory remains speculative. Detailed research, including the synthesis and characterization of these specific complexes, would be necessary to provide concrete LFT parameters and a thorough understanding of their electronic structure. rsc.orgresearchgate.net

Bioinorganic Chemistry of 6 Methoxyquinoline 8 Thiol Ligands: Metal Biomolecule Chemical Interactions

Investigation of Ligand-Metal Ion Binding within Biological Contexts

The interaction of ligands with metal ions in a biological milieu is fundamental to their mechanism of action. These interactions can alter the bioavailability of essential metals, disrupt metalloprotein function, or facilitate the transport of ions across cell membranes.

6-Methoxyquinoline-8-thiol is anticipated to be a potent chelator for various essential and trace metal ions due to its bidentate N,S donor set. The nitrogen of the quinoline (B57606) ring and the sulfur of the thiol group form a stable five-membered ring upon coordination with a metal ion. The nature of the sulfur atom, being a "soft" donor, suggests a particularly high affinity for soft or borderline metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺).

While stability constants for this compound are not widely reported, data from the analogous 8-hydroxyquinoline (B1678124) (8HQ), which has a "hard" oxygen donor, offer a valuable comparison. 8HQ is known to form stable complexes with a wide range of divalent metal ions. nih.gov For instance, N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ), another derivative, is a well-known membrane-permeable chelator used specifically as a fluorescent sensor for zinc. researchgate.net The affinity of these quinoline-based ligands for metal ions is a critical determinant of their biological effects. The table below presents stability constant data for complexes of the related ligand 8-hydroxyquinoline, illustrating the strong binding affinity characteristic of this scaffold.

| Metal Ion | Ligand | Stepwise Stability Constant (log K₁) | Stepwise Stability Constant (log K₂) | Overall Stability Constant (log β₂) |

|---|---|---|---|---|

| Cu(II) | 8-Hydroxyquinoline | 12.2 | 11.3 | 23.5 |

| Zn(II) | 8-Hydroxyquinoline | 8.6 | 7.9 | 16.5 |

| Fe(II) | 8-Hydroxyquinoline | 7.5 | 6.5 | 14.0 |

| Ni(II) | 8-Hydroxyquinoline | 9.1 | 8.1 | 17.2 |

| Co(II) | 8-Hydroxyquinoline | 8.0 | 7.1 | 15.1 |

Note: Data presented is for 8-hydroxyquinoline as a representative analog. The thiol group in this compound is expected to alter these values, likely increasing affinity for softer metals.

Beyond simple chelation, quinoline derivatives can act as ionophores, facilitating the transport of metal ions across lipid membranes. This process typically involves the formation of a neutral, lipophilic metal-ligand complex that can diffuse through the cell membrane, releasing the metal ion into the cytoplasm. The anticancer and antineurodegenerative properties of some 8-hydroxyquinoline derivatives, for example, have been linked to their ability to disrupt cellular metal homeostasis through this ionophoretic action. nih.gov

The mechanism involves the ligand chelating an extracellular metal ion, neutralizing its charge, and enabling its passage into the cell. Intracellularly, the metal can be transferred to other biomolecules, or the complex can dissociate due to changes in pH or the presence of stronger chelating agents like glutathione. nih.gov The thiol group of this compound, being redox-active, could add another layer to this mechanism, potentially participating in redox cycling that influences metal binding and release.

Spectroscopic and Computational Analysis of Binding Modes to Biomolecules

Understanding how a ligand or its metal complex interacts with biological macromolecules like DNA and proteins is crucial for elucidating its biological activity. Spectroscopic techniques and computational modeling are powerful tools for characterizing these interactions at a molecular level.

Metal complexes, particularly those with planar aromatic ligands like quinoline, are well-known to interact with DNA through non-covalent modes. rsc.org These interactions include intercalation, where the complex stacks between DNA base pairs, and groove binding, where it fits into the minor or major grooves of the DNA helix. ut.ac.ir

Spectroscopic methods are commonly employed to study these interactions. researchgate.net

UV-Visible Absorption Spectroscopy: Intercalation typically results in a red shift (bathochromism) and a decrease in molar absorptivity (hypochromism) of the complex's absorption bands.

Fluorescence Spectroscopy: An intercalating agent can displace fluorescent dyes like ethidium bromide that are pre-bound to DNA, causing a quenching of fluorescence. The ligand or complex itself may also exhibit enhanced fluorescence upon binding to DNA.

Viscosity Measurements: Intercalation causes a lengthening and stiffening of the DNA helix, leading to a measurable increase in the viscosity of the DNA solution. In contrast, groove binding and electrostatic interactions cause less significant changes in viscosity. ut.ac.ir

Studies on metal complexes of ligands structurally similar to this compound have shown strong DNA binding affinities, with binding constants (Kb) in the range of 10⁴ to 10⁵ L·mol⁻¹. europeanreview.org These findings often suggest that multiple binding modes, such as intercalation and groove binding, may coexist. rsc.orgeuropeanreview.org It is plausible that metal complexes of this compound would also interact with DNA, potentially inhibiting processes like replication and transcription.

The interaction of small molecules with proteins governs a vast array of biological outcomes. Serum albumins, for example, are major transport proteins in the bloodstream that can bind to many therapeutic compounds, affecting their bioavailability. Spectroscopic and computational methods are key to characterizing these interactions.

Studies on 5-amino-8-hydroxyquinoline, a related compound, have shown that it binds to a cleft in bovine serum albumin (BSA) primarily through hydrogen bonding and electrostatic interactions, with a moderate binding constant. nih.gov This binding can be monitored by observing the quenching of the intrinsic fluorescence of tryptophan residues in the protein.

Computational docking and molecular dynamics simulations provide detailed insights into the specific binding sites and the nature of the intermolecular forces involved. nih.govmdpi.com These in silico methods can predict the most favorable binding pose of a ligand within a protein's active site or allosteric site. For instance, N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ) is known to form ternary complexes with zinc and proteins, and computational approaches could help identify the specific proteins and binding residues involved. researchgate.net Given its structure, this compound and its metal complexes would be expected to interact with various proteins, particularly metalloproteins where the thiol group could coordinate to the metal center or displace other ligands. nih.gov

Mimicry of Metalloenzyme Active Sites through Coordination Complexes

Metalloenzymes utilize metal ions within their active sites to catalyze a vast range of critical biochemical reactions. nih.gov A major goal of bioinorganic chemistry is to create synthetic small-molecule complexes that mimic the structure and function of these active sites. uci.eduescholarship.org Such "biomimetic" complexes serve as valuable models for understanding enzymatic mechanisms and can be developed as novel catalysts for chemical synthesis. mdpi.com

Ligands like this compound are attractive candidates for developing metalloenzyme mimics. The N,S donor set can model the active sites of enzymes that feature histidine and cysteine residues coordinating to a metal ion. For example, oxovanadium(IV) complexes with substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of hydrocarbons and alcohols, mimicking the function of certain oxidases. mdpi.com The catalytic activity of such complexes is highly dependent on the ligand structure, the metal ion, and the coordination geometry.

Complexes of this compound could potentially mimic the function of enzymes such as:

Catechol Oxidase: These are copper-containing enzymes that catalyze the oxidation of catechols. Bidentate N,S ligands can be used to create copper complexes that replicate this activity.

Hydrogenases: These enzymes, which contain iron and nickel, catalyze the reversible oxidation of hydrogen. The thiol group is a key feature of ligands used to model their active sites. mdpi.com

Glutaredoxins: These enzymes utilize a cysteine thiol group for catalysis of thiol-disulfide exchange reactions, a process in which a synthetic thiol-containing complex could potentially participate. nih.gov

The development of coordination complexes with this compound could therefore provide insights into the mechanisms of these metalloenzymes and lead to new, efficient catalysts for a variety of chemical transformations. mdpi.com

Unable to Generate Article on the Bioinorganic Chemistry of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific information to generate the requested article on the "."

The specific subsections requested, namely "4.3.1. Design of Model Systems for Mechanistic Studies of Chemical Interactions" and "4.3.2. Insights into Coordination Chemistry at Biological Interfaces," require detailed research findings that are not present in the public domain for the compound "this compound."

While information exists for related compounds such as 8-hydroxyquinoline, 8-aminoquinoline, and other quinoline derivatives, the strict requirement to focus solely on this compound prevents the use of analogous data. Extrapolating findings from these related but structurally distinct molecules would not meet the required standards of scientific accuracy for the specific subject of the request. Searches for data pertaining directly to the bioinorganic and coordination chemistry of this compound in the context of designing model systems and studying biological interfaces did not yield the necessary detailed research findings to construct the article as outlined.

Advanced Spectroscopic and Characterization Methodologies for 6 Methoxyquinoline 8 Thiol

Comprehensive Spectroscopic Fingerprinting

A full understanding of the atomic arrangement and bonding within 6-Methoxyquinoline-8-thiol necessitates a multi-faceted spectroscopic approach. Each technique offers a unique window into the molecule's structure, from the local environment of individual atoms to the collective vibrational modes of its functional groups.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. While specific NMR data for this exact thiol derivative is not widely published, extensive data exists for the closely related compound, 6-methoxy-8-quinolinamine, providing a strong basis for predicting its spectral characteristics. nih.gov

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer primary structural information. In the ¹H NMR spectrum of a 6-methoxyquinoline (B18371) derivative, the methoxy (B1213986) group protons are expected to appear as a sharp singlet, typically downfield. rsc.orgchemicalbook.com The aromatic protons on the quinoline (B57606) ring system will exhibit complex splitting patterns (doublets, triplets, and multiplets) corresponding to their specific electronic environments and coupling interactions. rsc.org

For a more definitive assignment of these resonances, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic rings. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals.

Solid-state NMR (ssNMR) can provide insights into the molecular structure and packing in the solid form, which can differ from the solution state. nih.govresearchgate.net This technique is particularly useful for characterizing crystalline polymorphs and understanding intermolecular interactions. Advances in ssNMR, such as high magnetic fields and fast magic-angle spinning (MAS), can significantly enhance spectral resolution for complex organic solids. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~8.8 | ~147 |

| H3 | ~7.3 | ~121 |

| H4 | ~8.1 | ~144 |

| H5 | ~7.4 | ~127 |

| H7 | ~7.3 | ~121 |

| Methoxy (-OCH₃) | ~3.8 | ~55 |

| Thiol (-SH) | Variable | - |

| C2 | - | ~147.5 |

| C3 | - | ~121.7 |

| C4 | - | ~144.9 |

| C4a | - | ~131.3 |

| C5 | - | ~127.3 |

| C6 | - | ~157.9 |

| C7 | - | ~121.6 |

| C8 | - | ~137.0 (approx.) |

| C8a | - | ~140.3 |

Note: Values are estimations based on data for 6-methoxyquinoline and its derivatives. nih.govrsc.org The chemical shift of the thiol proton is highly dependent on concentration, solvent, and temperature.

Vibrational spectroscopy, particularly Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of a molecule. researchgate.net The Raman spectrum of this compound would be characterized by a series of bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key expected Raman shifts include those for the C-S stretching of the thiol group, typically found in the 600-700 cm⁻¹ region, and the S-H stretching, which appears as a weak band around 2550-2600 cm⁻¹. rsc.org The quinoline ring system will give rise to a complex pattern of bands corresponding to ring stretching and deformation modes, often observed in the 1300-1600 cm⁻¹ range. researchgate.netchemicalbook.com The methoxy group would also exhibit characteristic C-O stretching vibrations.

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced technique that could be employed to significantly enhance the weak Raman signals of this compound, especially when studying its interaction with metal surfaces. chemicalbook.comnih.gov

Synchrotron-based X-ray techniques offer powerful tools for probing the electronic and atomic structure of materials with high precision. rsc.orgtherobinsongroup.org For this compound, techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) could provide detailed information about the oxidation state of the sulfur atom and the electronic environment of other constituent elements.

Single-crystal X-ray diffraction, if suitable crystals can be grown, would provide the definitive three-dimensional structure of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. chemmethod.comresearchgate.net This technique is the gold standard for structural determination.

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method, are essential for confirming the identity and assessing the purity of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of non-volatile compounds like this compound. nih.gov In an LC-MS analysis, the compound would first be separated from any impurities on a chromatographic column. The eluent is then introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) information, confirming the molecular weight of the compound.

For this compound, the expected [M+H]⁺ ion would be at an m/z corresponding to its molecular formula (C₁₀H₉NOS). Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint, further confirming its identity. researchgate.netmdpi.com The reactivity of the thiol group can also be exploited for derivatization to enhance detection and chromatographic separation. researchgate.net

Table 2: Expected Mass Spectrometric Data for this compound

| Analysis Type | Expected Ion | m/z |

| LC-MS (ESI+) | [M+H]⁺ | 192.0483 (Calculated) |

| LC-MS/MS | Characteristic Fragment Ions | Dependent on collision energy |

Note: The exact m/z will be determined with high resolution mass spectrometry.

While this compound itself may have limited volatility for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis, its volatile derivatives can be readily analyzed by this technique. therobinsongroup.org Derivatization, for example through silylation of the thiol group to form a trimethylsilyl (B98337) (TMS) ether, increases the volatility and thermal stability of the analyte. nih.govresearchgate.net

The derivatized compound would then be separated on a GC column and detected by the mass spectrometer. researchgate.net GC-MS provides excellent chromatographic resolution and, like LC-MS, yields a mass spectrum and fragmentation pattern that can be used for definitive identification. nih.gov

Theoretical and Computational Investigations of 6 Methoxyquinoline 8 Thiol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are a cornerstone in the theoretical analysis of molecular systems. These methods allow for the detailed exploration of a molecule's electronic structure, geometry, and energetic properties, offering a level of detail that is often complementary to experimental techniques.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a broad range of chemical systems. nih.gov In the context of 6-Methoxyquinoline-8-thiol, DFT calculations, often employing functionals like B3LYP, are instrumental in determining the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. researchgate.netresearchgate.net

This optimization process seeks to find the minimum energy conformation on the potential energy surface, providing key information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar quinoline (B57606) derivatives have successfully used DFT to obtain optimized geometries that are in good agreement with experimental data where available. researchgate.net The choice of basis set, such as 6-31G(d,p) or 6-311++G(d,p), is crucial for the accuracy of these calculations. researchgate.netresearchgate.net Furthermore, DFT can be used to map out the energy landscape, identifying transition states and reaction pathways, which is essential for understanding the molecule's reactivity and stability.

| Computational Method | Basis Set | Application |

| DFT (B3LYP, ωB97XD) | 6-31G(d,p), 6-31+G(d,p), 6-311++G(d,p) | Geometry Optimization, Electronic Structure, Vibrational Frequencies |

| Ab Initio (MP2) | 6-311++G(d,p) | High-Accuracy Electronic Structure |

| TD-DFT | 6-31+G(d,p), 6-311++G(2d,2p) | UV-Vis Spectra Prediction, Electronic Transitions |

Ab Initio Methods for High-Accuracy Electronic Structure

For even higher accuracy in electronic structure calculations, ab initio methods, which are based on first principles without empirical parameters, can be employed. researchgate.net Methods like Møller-Plesset perturbation theory (e.g., MP2) provide a more rigorous treatment of electron correlation compared to standard DFT functionals. researchgate.net While computationally more demanding, ab initio calculations can serve as a benchmark for DFT results and provide more reliable data on properties like total energy and electron distribution. researchgate.net These high-level calculations are particularly valuable for understanding the subtle electronic effects that govern the molecule's behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction (e.g., UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited states of molecules. researchgate.netrsc.org This method is particularly effective for predicting spectroscopic properties, such as ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netrsc.orgresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the absorption spectrum of this compound. researchgate.netmdpi.com These theoretical spectra can then be compared with experimental data to assign specific electronic transitions to the observed absorption bands. rsc.orgscience.gov Such analyses provide valuable information about the nature of the electronic transitions, for example, whether they are π → π* or n → π* in character. rsc.org

Analysis of Frontier Molecular Orbitals (FMO)

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a pivotal role in determining the chemical reactivity and electronic properties of a molecule. wuxibiology.com

HOMO-LUMO Energy Gaps and Electronic Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's excitability and chemical stability. wuxibiology.comreddit.com A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited, which often correlates with a bathochromic (red) shift in the UV-Vis absorption spectrum. researchgate.netyoutube.com Theoretical calculations can precisely determine the energies of the HOMO and LUMO, and thus the energy gap. wuxibiology.com This information is crucial for understanding the electronic transitions that occur upon absorption of light. The primary electronic transition is often from the HOMO to the LUMO, and the energy of this transition corresponds to the energy of the absorbed photon. researchgate.net

| Parameter | Significance |

| HOMO Energy | Relates to the ability to donate an electron (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |

Identification of Electrophilic and Nucleophilic Sites

The spatial distribution of the HOMO and LUMO provides valuable information about the reactive sites within the this compound molecule. The HOMO is typically localized on the electron-rich parts of the molecule, which are prone to attack by electrophiles. nih.gov Conversely, the LUMO is concentrated on the electron-deficient regions, which are susceptible to attack by nucleophiles. wuxibiology.com The thiol group (-SH) is a well-known nucleophilic site, particularly in its deprotonated thiolate form (-S⁻). nih.gov Computational analysis of the FMOs can confirm and quantify the nucleophilic character of the sulfur atom and identify potential electrophilic sites on the quinoline ring system. This understanding of reactive sites is fundamental for predicting the molecule's behavior in chemical reactions. nih.gov

Investigation of Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Theoretical and computational chemistry offers powerful tools to understand the electronic structure, reactivity, and intermolecular interactions of molecules. For this compound, Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses provide significant insights into its chemical behavior.

The Molecular Electrostatic Potential (MEP) is a valuable descriptor that illustrates the charge distribution within a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attacks. preprints.orgnih.gov The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. nih.gov Different colors on the MEP map represent different potential values; typically, red indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, while blue signifies areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent intermediate or neutral potentials. preprints.orgnih.gov The analysis of MEP is crucial for understanding molecular reactivity, hydrogen bonding, and structure-activity relationships. chemrxiv.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. youtube.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. youtube.com NBO analysis is instrumental in quantifying electron delocalization, hyperconjugative interactions, and charge transfer between orbitals. inorgchemres.org This method helps in understanding the stabilization energy associated with these interactions, providing a deeper understanding of molecular stability and the nature of chemical bonds. nih.gov

Table 1: Theoretical Investigation Methods and Their Significance

| Analytical Method | Description | Significance for this compound |

| Molecular Electrostatic Potential (MEP) | A visualization of the electrostatic potential on the electron density surface of a molecule. preprints.org | Predicts reactive sites for electrophilic and nucleophilic attacks, and regions for hydrogen bonding. chemrxiv.org |

| Natural Bond Orbital (NBO) Analysis | A method to study the delocalization of electron density and bonding interactions within a molecule. youtube.comwisc.edu | Provides insights into intramolecular charge transfer, hyperconjugation, and the stability of the molecule. nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov These simulations provide detailed information about the conformational changes, flexibility, and interactions of molecules over time by solving Newton's equations of motion for a system of atoms and molecules. figshare.com

In the context of this compound, MD simulations can be employed to understand its dynamic properties in various environments, such as in solution or in complex with a biological target. The simulations can reveal how the molecule interacts with solvent molecules, ions, or a protein's active site. This information is crucial for understanding its solubility, stability, and mechanism of action if it is being investigated as a potential drug candidate or ligand.

A typical MD simulation involves defining a system containing the molecule of interest (e.g., this compound) and its surrounding environment (e.g., water molecules). An appropriate force field, which describes the potential energy of the system as a function of the atomic coordinates, is chosen. The system is then allowed to evolve over a specific period, and the trajectory of each atom is recorded. Analysis of this trajectory can provide insights into various dynamic properties.

Table 2: Key Parameters Analyzed in MD Simulations of this compound

| Parameter | Description | Information Gained |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule at a given time and a reference structure. | Indicates the stability of the molecule's conformation over the simulation time. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom around its average position. | Identifies flexible and rigid regions within the molecule. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Provides information about the compactness of the molecule's structure. |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the molecule and its environment. | Characterizes the specific intermolecular interactions and their stability. |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. acadpubl.eu This property is of great interest for applications in optoelectronics, including optical switching and data storage. nih.gov Organic molecules with extended π-conjugated systems, often featuring electron-donating and electron-accepting groups, are known to possess significant NLO properties. physchemres.org

The NLO response of a molecule is primarily determined by its hyperpolarizability (β), a measure of the second-order NLO response. physchemres.org Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. jmcs.org.mx These calculations can provide valuable insights into the relationship between molecular structure and NLO activity, guiding the design of new materials with enhanced properties. physchemres.org

For this compound, the presence of the electron-rich quinoline ring system suggests potential NLO activity. The methoxy (B1213986) group can act as an electron-donating group, while the thiol group can also influence the electronic properties of the π-system. Theoretical calculations would involve optimizing the molecular geometry and then computing the dipole moment, polarizability (α), and the first hyperpolarizability (β) to assess its NLO potential. physchemres.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also a crucial parameter, as a smaller energy gap generally correlates with a larger hyperpolarizability. physchemres.org

Table 3: Predicted NLO Properties of this compound

| Property | Symbol | Significance |

| Dipole Moment | µ | A measure of the overall polarity of the molecule. |

| Polarizability | α | Describes the ease with which the electron cloud of the molecule can be distorted by an electric field. |

| First Hyperpolarizability | β | Quantifies the second-order NLO response of the molecule. physchemres.org |

| HOMO-LUMO Energy Gap | ΔE | The energy difference between the highest occupied and lowest unoccupied molecular orbitals; a key indicator of NLO activity. physchemres.org |

Reactivity and Derivatization Studies of 6 Methoxyquinoline 8 Thiol

Chemical Transformations of the Thiol Group

The thiol group (-SH) at the 8-position of the quinoline (B57606) ring is a primary site for chemical modification due to the high nucleophilicity of the corresponding thiolate anion.

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a fundamental reaction wherein a thiol compound reacts with a disulfide bond. This process involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bridge, leading to the formation of a new disulfide and the release of a different thiol. nih.govlibretexts.org The reaction proceeds via a classic SN2 mechanism, with the thiolate (RS⁻) acting as the nucleophile. nih.govresearchgate.net

For 6-Methoxyquinoline-8-thiol, the reaction is initiated by the deprotonation of the thiol group to form the more reactive 6-methoxyquinoline-8-thiolate. This anion can then react with a disulfide (R'-S-S-R'), cleaving it to form a mixed disulfide (6-methoxyquinolin-8-yl-S-S-R') and a new thiolate (R'S⁻). libretexts.org The reactivity in these exchanges is significantly influenced by the pKa of the attacking thiol; aromatic thiols often exhibit pKa values that make them effective participants in such reactions. nih.gov The equilibrium of the reaction is dependent on the relative stability and concentration of the thiols and disulfides involved. nih.gov

Table 1: Representative Thiol-Disulfide Exchange Reactions

| Reactant (Disulfide) | Expected Product (Mixed Disulfide) | Byproduct | Description |

|---|---|---|---|

| Glutathione Disulfide (GSSG) | S-(6-methoxyquinolin-8-yl)glutathione | Glutathione (GSH) | Reaction with a biologically significant disulfide, demonstrating potential interaction in biological redox environments. nih.gov |

| Diphenyl disulfide | 8-(phenyldisulfanyl)-6-methoxyquinoline | Thiophenol | A standard exchange reaction with a simple aromatic disulfide. |

| 2,2'-Dipyridyl disulfide | 6-Methoxy-8-((pyridin-2-yl)disulfanyl)quinoline | Pyridine-2-thiol | Forms a mixed disulfide often used in biochemical assays for thiol quantification. |

Thiol Additions to Unsaturated Systems

The nucleophilic nature of the thiol group enables its addition across activated carbon-carbon double or triple bonds, a process commonly known as the Thio-Michael addition or hydrothiolation. nih.gov This reaction is a powerful tool for carbon-sulfur bond formation and is typically catalyzed by a base or a nucleophile. nih.govmdpi.com The reaction involves the 1,4-conjugate addition of the thiolate anion to an electron-poor unsaturated system, such as an α,β-unsaturated carbonyl compound. nih.govacs.org

This compound can act as a Michael donor, adding to a variety of Michael acceptors. The reaction is initiated by a base (e.g., triethylamine) which deprotonates the thiol. rsc.org The resulting thiolate then attacks the β-carbon of the unsaturated system. This versatility allows for the synthesis of a wide array of functionalized quinoline derivatives. The reaction is known for its high efficiency and selectivity, often proceeding under mild conditions. nih.govacs.org

Table 2: Examples of Thiol Addition Reactions

| Michael Acceptor | Reaction Type | Expected Product |

|---|---|---|

| Methyl acrylate | Thio-Michael Addition | Methyl 3-((6-methoxyquinolin-8-yl)thio)propanoate |

| Acrylonitrile | Thio-Michael Addition | 3-((6-methoxyquinolin-8-yl)thio)propanenitrile |

| N-Phenylmaleimide | Thio-Michael Addition | 3-((6-methoxyquinolin-8-yl)thio)-1-phenylpyrrolidine-2,5-dione |

| β-Nitrostyrene | Thio-Michael Addition | 6-Methoxy-8-((2-nitro-1-phenylethyl)thio)quinoline nih.gov |

| Cyclohex-2-en-1-one | Thio-Michael Addition | 3-((6-methoxyquinolin-8-yl)thio)cyclohexan-1-one |

Formation of Thioethers and Other Sulfur-Containing Derivatives

The most direct derivatization of the thiol group is its conversion to a thioether via S-alkylation. This reaction typically involves the deprotonation of the thiol with a base (e.g., sodium hydroxide, potassium carbonate) to form the thiolate, which then acts as a nucleophile in a substitution reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). mdpi.com This method provides a straightforward route to a wide variety of alkyl and aryl thioethers of 6-methoxyquinoline (B18371). mdpi.comresearchgate.net

Beyond simple thioethers, the thiol group can be transformed into other sulfur-containing functionalities. For instance, reaction with acyl chlorides or acid anhydrides would yield thioesters. Reaction with aldehydes or ketones can form thioacetals or thioketals, respectively, which are useful as protecting groups or as synthetic intermediates themselves.

Table 3: Synthesis of Thioethers and Related Derivatives

| Reagent | Reaction Conditions | Product Class | Example Product |

|---|---|---|---|

| Methyl iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Alkyl Thioether | 8-(Methylthio)-6-methoxyquinoline |

| Benzyl bromide (BnBr) | Base (e.g., NaOH), Solvent (e.g., Ethanol) | Alkyl Thioether | 8-(Benzylthio)-6-methoxyquinoline |

| Acetyl chloride | Base (e.g., Pyridine) | Thioester | S-(6-methoxyquinolin-8-yl) ethanethioate |

| Formaldehyde (B43269) | Acid catalyst | Thioacetal | Bis((6-methoxyquinolin-8-yl)thio)methane |

Reactions Involving the Quinoline Nitrogen and Methoxy (B1213986) Group

The quinoline core itself possesses reactive sites, namely the basic nitrogen atom in the heterocycle and the methoxy group on the carbocyclic ring.

Quaternization and N-Oxidation Reactions

The lone pair of electrons on the quinoline nitrogen atom makes it nucleophilic and basic, allowing it to react with electrophiles.

Quaternization: This is a classic reaction of pyridine (B92270) and quinoline derivatives where the nitrogen atom attacks an alkyl halide, resulting in the formation of a positively charged quaternary ammonium (B1175870) salt. nih.gov For this compound, this reaction would typically occur by treating the compound with an alkylating agent like methyl iodide or benzyl bromide, yielding the corresponding N-alkyl-6-methoxy-8-thiolquinolinium halide. These quaternized derivatives often exhibit altered physical properties, such as increased solubility in polar solvents.

N-Oxidation: The quinoline nitrogen can be oxidized to an N-oxide using various oxidizing agents, most commonly peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. ontosight.ai This transformation results in the formation of this compound 1-oxide. The N-oxide group significantly alters the electronic properties of the quinoline ring, influencing its reactivity in further transformations. ontosight.aisigmaaldrich.com

Table 4: Reactions at the Quinoline Nitrogen

| Reaction Type | Reagent | Product |

|---|---|---|

| Quaternization | Methyl Iodide (CH₃I) | 1-Methyl-6-methoxy-8-thiolquinolinium iodide |

| Quaternization | Benzyl Bromide (BnBr) | 1-Benzyl-6-methoxy-8-thiolquinolinium bromide |

| N-Oxidation | m-CPBA or H₂O₂ | This compound 1-oxide ontosight.aisigmaaldrich.com |

Methoxy Group Transformations (e.g., Demethylation, Oxidation)

The methoxy group at the 6-position is generally stable, but it can be cleaved under specific, often harsh, conditions to yield the corresponding phenol.

Demethylation: The cleavage of aryl methyl ethers is a common transformation in organic synthesis. commonorganicchemistry.com Strong protic acids like hydrobromic acid (HBr) at elevated temperatures can effect demethylation via protonation of the ether oxygen followed by nucleophilic attack of the bromide ion on the methyl group. commonorganicchemistry.comchem-station.com A more common and often milder method involves the use of strong Lewis acids, with boron tribromide (BBr₃) being the most prevalent reagent. commonorganicchemistry.comchem-station.comnih.gov The reaction with BBr₃ proceeds through the formation of a Lewis acid-base complex at the ether oxygen, facilitating the cleavage of the methyl-oxygen bond. nih.govnih.gov This would convert this compound into 8-thiol-quinolin-6-ol.

While oxidation of the methoxy group itself is not a common reaction, oxidative conditions can sometimes lead to demethylation or affect other parts of the molecule. rsc.orgmdpi.com

Table 5: Methoxy Group Demethylation

| Reagent | General Conditions | Mechanism Type | Product |

|---|---|---|---|

| Boron tribromide (BBr₃) | Inert solvent (e.g., DCM), often at low temperature (e.g., -78°C to RT) chem-station.com | Lewis Acid Cleavage nih.gov | 8-Thiol-quinolin-6-ol |

| Hydrobromic acid (HBr) | Aqueous or in acetic acid, elevated temperature (e.g., reflux) chem-station.com | Protic Acid Cleavage | 8-Thiol-quinolin-6-ol |

| Thiolates (e.g., Sodium thiomethoxide) | Polar aprotic solvent (e.g., DMF), elevated temperature commonorganicchemistry.com | Nucleophilic Demethylation | 8-Thiol-quinolin-6-ol |

Compound Reference Table

Strategies for Targeted Functionalization at Specific Positions

The strategic functionalization of this compound is pivotal for the development of novel derivatives with tailored properties. This involves leveraging the intrinsic reactivity of the molecule to achieve regioselective modifications.

Regioselective Synthesis and Reaction Pathways

The synthesis of this compound typically begins with the construction of the 6-methoxyquinoline core, followed by the introduction of the thiol group at the C8 position. A common precursor is 6-methoxy-8-nitroquinoline, which can be synthesized via the Skraup reaction using 4-methoxy-2-nitroaniline (B140478) and glycerol (B35011). nih.govmdpi.com The nitro group is then reduced to an amine, yielding 6-methoxyquinolin-8-amine. nih.govmdpi.com

The introduction of the thiol group can be achieved through several established synthetic routes, most notably via the Sandmeyer reaction. In this pathway, the 8-amino group of 6-methoxyquinolin-8-amine is diazotized using a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid. The resulting diazonium salt is a versatile intermediate that can be converted to the corresponding thiol by treatment with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis.

Another approach involves the nucleophilic aromatic substitution on a suitable 8-substituted precursor. For instance, an 8-halo-6-methoxyquinoline could potentially be reacted with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis to yield the desired thiol. The reactivity of such a substitution is influenced by the nature of the halogen and the reaction conditions.

The reactivity of the resulting this compound is characterized by the nucleophilicity of the sulfur atom. It can readily undergo S-alkylation, S-acylation, and disulfide bond formation. The quinoline nitrogen can also participate in reactions, such as quaternization, and the aromatic ring is susceptible to electrophilic substitution, with the positions of substitution being directed by the existing methoxy and thiol (or protected thiol) groups.

Table 1: Key Reactions for the Synthesis and Functionalization of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Synthesis of Precursor | ||

| Skraup Reaction | 4-methoxy-2-nitroaniline, glycerol, sulfuric acid, oxidizing agent | 6-methoxy-8-nitroquinoline |

| Nitro Group Reduction | SnCl₂/HCl or H₂/Pd-C | 6-methoxyquinolin-8-amine |

| Thiol Introduction | ||

| Sandmeyer Reaction | 1. NaNO₂, HCl (diazotization) 2. KEX (xanthate formation) 3. Hydrolysis | This compound |

| Nucleophilic Substitution | 8-halo-6-methoxyquinoline, NaSH or Thiourea then hydrolysis | This compound |

| Thiol Derivatization | ||

| S-Alkylation | Alkyl halide, base (e.g., NaH, K₂CO₃) | 8-(Alkylthio)-6-methoxyquinoline |

| S-Acylation | Acyl chloride or anhydride, base | 8-(Acylthio)-6-methoxyquinoline |

| Oxidation | Mild oxidizing agent (e.g., I₂, air) | Bis(6-methoxyquinolin-8-yl) disulfide |

Protecting Group Chemistry in Complex Synthesis

In the synthesis of complex molecules incorporating the this compound moiety, the judicious use of protecting groups is essential to prevent unwanted side reactions of the highly reactive thiol group. numberanalytics.com The choice of a suitable protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. numberanalytics.com

Commonly employed thiol protecting groups include:

Benzyl (Bn): This group is introduced by reacting the thiol with a benzyl halide in the presence of a base. It is stable to a wide range of conditions but can be removed by strong acids or through catalytic hydrogenation.

Trityl (Trt): The bulky trityl group provides excellent steric protection. It is typically introduced using trityl chloride and is readily cleaved under mildly acidic conditions. creative-peptides.com

Acetamidomethyl (Acm): The Acm group is stable to both acidic and basic conditions commonly used in peptide synthesis and can be removed by treatment with mercury(II) or silver(I) salts. researchgate.net

tert-Butyl (tBu): This protecting group is introduced via reaction with isobutylene (B52900) in the presence of an acid catalyst and is removed with strong acids like trifluoroacetic acid (TFA). creative-peptides.com

Photolabile Protecting Groups (PPGs): These groups offer the advantage of removal under mild conditions using light, providing temporal and spatial control over deprotection. nih.govamericanpeptidesociety.org Quinoline-based PPGs, such as the 7-(piperazin-1-yl)-2-(methyl)quinolinyl (PPZQ) group, have been developed and are compatible with various ligation strategies in protein synthesis. nih.gov While not directly applied to this compound in the reviewed literature, their principle is highly relevant.

The selection of an appropriate protecting group strategy is crucial for the successful synthesis of complex derivatives, allowing for the selective modification of other parts of the molecule while the thiol remains masked.

Table 2: Common Thiol Protecting Groups and Their Cleavage Conditions

| Protecting Group | Structure | Cleavage Conditions |

| Benzyl (Bn) | -CH₂C₆H₅ | H₂/Pd, Na/NH₃, strong acid |

| Trityl (Trt) | -C(C₆H₅)₃ | Mild acid (e.g., TFA, formic acid) |

| Acetamidomethyl (Acm) | -CH₂NHCOCH₃ | Hg(OAc)₂, Ag(I) salts |

| tert-Butyl (tBu) | -C(CH₃)₃ | Strong acid (e.g., TFA, HCl) |

| Photolabile Groups (e.g., o-nitrobenzyl) | Varies | UV light |

Pre-Column Derivatization Strategies for Analytical Purposes

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), pre-column derivatization is a powerful technique used to enhance the detectability and improve the chromatographic properties of analytes. mdpi.com Thiols, including this compound, often lack a strong chromophore or fluorophore, making their direct detection at low concentrations challenging. nih.gov Derivatization converts the analyte into a product with favorable detection characteristics. mdpi.com

Several reagents are commonly used for the pre-column derivatization of thiols:

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent): This reagent reacts with thiols to form a mixed disulfide and releases the yellow-colored 2-nitro-5-thiobenzoate anion, which can be detected spectrophotometrically. nih.gov

Monobromobimane (mBBr): This is a fluorescent labeling agent that reacts specifically with thiols under mild conditions to form highly fluorescent and stable thioether derivatives. researchgate.netpsu.edu

N-substituted maleimides: These reagents react with thiols via a Michael addition to form stable thioethers that can be detected by UV or fluorescence, depending on the specific maleimide (B117702) used.

o-Phthalaldehyde (OPA): In the presence of a primary amine, OPA reacts with thiols to form fluorescent isoindole derivatives. nih.gov

This compound itself, due to its inherent fluorescence upon chelation with certain metal ions, could potentially be used as a derivatizing agent for analytes that can react with its thiol group. Conversely, when this compound is the analyte of interest, the aforementioned derivatization reagents can be employed to enhance its detection in complex biological or environmental samples. The choice of derivatization strategy depends on the sample matrix, the required sensitivity, and the available detection instrumentation.

Table 3: Common Pre-Column Derivatization Reagents for Thiols in HPLC

| Reagent | Detection Method | Key Features |

| 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | UV-Vis Spectroscopy | Forms a colored product. |

| Monobromobimane (mBBr) | Fluorescence Spectroscopy | Forms highly fluorescent and stable derivatives. |

| N-substituted maleimides | UV or Fluorescence Spectroscopy | Forms stable thioethers. |

| o-Phthalaldehyde (OPA) (with an amine) | Fluorescence Spectroscopy | Forms fluorescent isoindole derivatives. |

Applications of 6 Methoxyquinoline 8 Thiol in Advanced Chemical Research

Contributions to Materials Science

The unique electronic and structural characteristics of quinoline (B57606) derivatives make them valuable building blocks for novel materials. researchgate.net 6-Methoxyquinoline-8-thiol, with its methoxy (B1213986) and thiol functional groups, offers specific advantages in the design of materials with tailored opto-electronic and surface-active properties.

Organic Light-Emitting Diodes (OLEDs) and Opto-electronic Properties

Quinoline derivatives are widely utilized in the fabrication of OLEDs, often serving as electron-transporting materials or as ligands in emissive metal complexes. researchgate.net The performance of these devices is intrinsically linked to the electronic properties of the constituent organic molecules.

While direct research on this compound in OLEDs is not extensively documented in the provided results, the foundational role of similar quinoline structures, such as 8-hydroxyquinoline (B1678124) (a precursor for some quinoline derivatives), is well-established. mdpi.comresearchgate.net For instance, metal complexes of 8-hydroxyquinoline are known for their excellent electronic properties and are commonly used as emitters in OLEDs. researchgate.net The introduction of a thiol group, as in this compound, can influence the molecule's coordination chemistry and electronic structure, potentially leading to novel opto-electronic properties. The sulfur atom in the thiol group can act as a strong coordinating agent for metal ions, which is a key aspect in the design of phosphorescent emitters for high-efficiency OLEDs.

Development of Organic Functional Materials

The development of organic functional materials is a rapidly advancing field, with applications ranging from electronics to catalysis. Quinoline derivatives are considered privileged structures for the synthesis of such materials. mdpi.comresearchgate.net The presence of the thiol group in this compound makes it a candidate for integration into more complex systems like covalent organic frameworks (COFs). Thiol-decorated COFs have shown promise as multifunctional materials for applications such as supercapacitors and heterogeneous catalysis. rsc.org The thiol groups can act as redox-active sites, enhancing pseudocapacitive energy storage, and can also serve as anchoring points for metal nanoparticles, creating efficient heterogeneous catalysts. rsc.org

Corrosion Inhibition Mechanisms and Surface Interactions

The ability of organic molecules to adsorb onto metal surfaces and form protective layers is the basis of their application as corrosion inhibitors. nih.govresearchgate.net Quinoline derivatives, particularly those containing heteroatoms like sulfur and nitrogen, are effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.netresearchgate.net

Adsorption Behavior on Metal Surfaces

The efficacy of a corrosion inhibitor is largely determined by its ability to adsorb onto the metal surface. nih.govresearchgate.net Organic inhibitors function by displacing water molecules from the metal surface and forming a barrier that prevents corrosive agents from reaching the metal. nih.gov The adsorption process can be influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the surrounding environment.

For molecules like this compound, the presence of nitrogen and sulfur atoms with lone pairs of electrons, as well as the π-electrons of the quinoline ring, facilitates strong adsorption onto metal surfaces. nih.govresearchgate.net These features allow for donor-acceptor interactions between the inhibitor molecule and the vacant d-orbitals of the metal. nih.gov The adsorption of such inhibitors often follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.netnih.gov

Electrochemical Studies for Inhibition Performance

Electrochemical techniques are crucial for evaluating the performance of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are two commonly employed methods.

Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current to determine the corrosion rate. The presence of an effective inhibitor will shift the polarization curves to lower current densities. Studies on related quinoline derivatives have shown that they act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netresearchgate.netnih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. In the presence of a corrosion inhibitor, the charge transfer resistance (Rct) typically increases, indicating a slowing of the corrosion process. nih.govresearchgate.net The formation of a protective film on the metal surface is often represented by a depressed semi-circle in the Nyquist plot. nih.gov

The table below summarizes typical findings from electrochemical studies on corrosion inhibitors with similar functional groups to this compound.

| Electrochemical Parameter | Observation in the Presence of Inhibitor | Interpretation |

| Corrosion Current Density (icorr) | Decreases | Reduction in corrosion rate. |

| Charge Transfer Resistance (Rct) | Increases | Increased resistance to charge transfer across the metal-solution interface, indicating inhibition of the corrosion reaction. researchgate.net |

| Double Layer Capacitance (Cdl) | Decreases | Adsorption of inhibitor molecules on the metal surface, displacing water molecules and decreasing the dielectric constant at the interface. researchgate.net |

Future Directions and Emerging Research Avenues for 6 Methoxyquinoline 8 Thiol

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The exploration of novel and efficient synthetic pathways for quinoline (B57606) derivatives is an active area of research. hilarispublisher.commdpi.com For 6-methoxyquinoline-8-thiol and its parent compound, 6-methoxyquinoline (B18371), future efforts will likely focus on developing more sustainable and atom-economical synthetic methods. hilarispublisher.com Traditional methods for synthesizing the precursor, 6-methoxyquinolin-8-amine, involve multi-step reactions, such as the Skraup reaction followed by reduction. mdpi.com

Future research is anticipated to focus on the following:

Green Chemistry Approaches: Utilizing environmentally benign solvents and reagents to minimize waste and environmental impact is a key goal in modern synthetic chemistry. mdpi.com

Catalytic Methods: The development of new catalysts could enable more direct and efficient routes to the quinoline core and the introduction of the thiol functionality. hilarispublisher.com This includes exploring metal-catalyzed cross-coupling reactions or C-H activation strategies.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, which could be applied to the production of this compound and its derivatives.

Exploration of New Metal Complex Architectures and Their Unique Properties

The thiol group in this compound makes it an excellent ligand for coordinating with a variety of metal ions. The resulting metal complexes can exhibit unique electronic, optical, and catalytic properties. researchgate.net Research in this area is expected to involve:

Systematic Coordination Chemistry: A comprehensive study of the coordination behavior of this compound with a wide range of transition metals, lanthanides, and actinides will be crucial. This will involve characterizing the resulting complexes to understand their stoichiometry, geometry, and stability. nih.govscirp.org